molecular formula C26H33N3O2 B14387011 N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide CAS No. 88138-36-7

N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide

Cat. No.: B14387011
CAS No.: 88138-36-7
M. Wt: 419.6 g/mol
InChI Key: VABSYABRPPWIMI-UHFFFAOYSA-N
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Description

N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a long alkyl chain. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific synthetic route for this compound involves the formation of the imidazole ring, followed by the attachment of the alkyl chain and the benzamide group through various coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to facilitate the coupling reactions . The choice of solvents and reaction conditions would also be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature and solvent, would be optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction could lead to various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide is unique due to its specific structure, which combines an imidazole ring with a long alkyl chain and a benzamide group. This unique structure may confer specific properties and activities that are not found in other imidazole derivatives .

Properties

CAS No.

88138-36-7

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[4-(8-imidazol-1-yloctoxy)phenyl]ethyl]benzamide

InChI

InChI=1S/C26H33N3O2/c30-26(24-10-6-5-7-11-24)28-17-16-23-12-14-25(15-13-23)31-21-9-4-2-1-3-8-19-29-20-18-27-22-29/h5-7,10-15,18,20,22H,1-4,8-9,16-17,19,21H2,(H,28,30)

InChI Key

VABSYABRPPWIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OCCCCCCCCN3C=CN=C3

Origin of Product

United States

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